Isopterofuran acetate Isopterofuran acetate
Brand Name: Vulcanchem
CAS No.: 82927-40-0
VCID: VC0191606
InChI:
SMILES:
Molecular Formula: C20H18O7
Molecular Weight: 370.35

Isopterofuran acetate

CAS No.: 82927-40-0

Cat. No.: VC0191606

Molecular Formula: C20H18O7

Molecular Weight: 370.35

* For research use only. Not for human or veterinary use.

Isopterofuran acetate - 82927-40-0

CAS No. 82927-40-0
Molecular Formula C20H18O7
Molecular Weight 370.35

Chemical Identity and Properties

Basic Chemical Information

Isopterofuran acetate is identified through several key chemical parameters that define its molecular identity. The compound is cataloged with the Chemical Abstracts Service (CAS) registry number 82927-40-0, which serves as its unique identifier in chemical databases and literature. Its molecular formula is C20H18O7, indicating a composition of 20 carbon atoms, 18 hydrogen atoms, and 7 oxygen atoms. The molecular weight of isopterofuran acetate is calculated to be 370.35 g/mol. These fundamental chemical identifiers are essential for proper classification and reference in scientific literature.

Table 1: Chemical Identity of Isopterofuran Acetate

ParameterValue
CAS Number82927-40-0
Molecular FormulaC20H18O7
Molecular Weight370.35 g/mol

Structural Characteristics

Isopterofuran acetate's structure is built upon a benzofuran core, which consists of a benzene ring fused with a furan ring. The parent compound, isopterofuran, has been studied as a fungistatic phytoalexin . The acetate derivative includes acetyl groups attached to the basic isopterofuran structure, modifying its chemical behavior and potential biological activities. The benzofuran heterocycle in the related parent compound has been constructed through reaction of an o-iodophenol with a cuprous arylacetylide, as described in literature from as early as 1982 .

Synthesis and Chemical Preparation

Synthetic Approaches

The synthesis of the parent compound, isopterofuran, provides insight into potential approaches for preparing isopterofuran acetate. According to research published in the Journal of Heterocyclic Chemistry, the benzofuran heterocycle can be constructed through the reaction of an o-iodophenol with a cuprous arylacetylide . This key step in the synthesis of isopterofuran could be followed by acetylation reactions to produce isopterofuran acetate, though specific synthetic routes for the acetate derivative would require further investigation.

Analytical Methods and Identification

Chromatographic Analysis

Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), would be applicable for isolating and identifying isopterofuran acetate in complex mixtures or plant extracts. These methods could be particularly useful for researchers studying the natural occurrence of this compound or monitoring its synthesis and purification.

Structure-Activity Relationships

Structural Determinants of Activity

The relationship between the chemical structure of isopterofuran acetate and its biological activities represents an important area for future research. The benzofuran core typically contributes to various biological properties, while the acetate groups may influence factors such as solubility, cell permeability, and target binding. Understanding these structure-activity relationships could guide the development of related compounds with enhanced or targeted biological effects.

Comparative Analysis with Related Compounds

A comparative analysis of isopterofuran acetate with structurally related compounds could provide valuable insights into its potential applications. For instance, other acetylated natural products often demonstrate modified biological activities compared to their parent compounds. This comparative approach could help predict the behavior of isopterofuran acetate in various biological systems and guide future research directions.

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